1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is classified as a pyrazole derivative. Its chemical formula is , and it has a molecular weight of 215.61 g/mol. The compound is recognized under the IUPAC name 1-ethyl-5-(trifluoromethyl)pyrazol-4-amine and is often encountered in the form of hydrochloride salt. It has been cataloged in various chemical databases such as PubChem (CID: 91654536) and American Elements .
The synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine can be achieved through several methods:
The molecular structure of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine features a pyrazole ring with an ethyl group at position one and a trifluoromethyl group at position five.
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially its biological activity .
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine can participate in various chemical reactions:
The mechanism of action for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is primarily explored in pharmacological contexts:
Safety data sheets for this compound are not readily available; thus, handling precautions should be taken based on general guidelines for amines and fluorinated compounds .
The applications of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine span several scientific fields:
Pyrazole, a five-membered 1,2-diazole ring, has evolved into a cornerstone heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. This aromatic system, characterized by adjacent nitrogen atoms within the ring, provides a robust platform for synthetic diversification, enabling interactions with diverse biological targets. The integration of pyrazole cores into pharmaceutical agents has surged dramatically, with over 65% of pyrazole-containing drugs approved after 2016 [4]. Notable commercial drugs harnessing this scaffold include the Bruton's tyrosine kinase inhibitor pirtobrutinib, the antiretroviral capsid inhibitor lenacapavir, and the cystic fibrosis transmembrane regulator modulator elexacaftor [4]. The scaffold's success stems from its balanced physicochemical properties, capacity for hydrogen bonding via ring nitrogen atoms, and metabolic stability imparted by its aromatic character. These attributes facilitate optimal target engagement while maintaining favorable pharmacokinetic profiles, positioning pyrazole as an indispensable template in rational drug design.
The strategic incorporation of trifluoromethyl (-CF₃) groups onto the pyrazole scaffold represents a transformative advancement in medicinal chemistry, addressing critical challenges in lead optimization. This fluorine-rich substituent exerts three synergistic effects: electronic modulation through its strong electron-withdrawing nature, steric influence from its tetrahedral geometry, and enhanced lipophilicity that improves membrane permeability. Collectively, these properties significantly elevate the bioactive potential of pyrazole derivatives:
Table 1: FDA-Approved Therapeutics Containing Trifluoromethylpyrazole Moieties
| Drug (Brand) | Therapeutic Category | Biological Target | -CF₃ Position |
|---|---|---|---|
| Celecoxib (Celebrex®) | Anti-inflammatory | COX-2 | C3 |
| Berotralstat (Orladeyo®) | Hereditary angioedema | Plasma kallikrein | C5 |
| Pralsetinib (Gavreto®) | Non-small cell lung cancer | RET tyrosine kinase | C5 |
| Erdafitinib (Balversa®) | Metastatic urothelial cancer | FGFR | C3 |
| Baricitinib (Olumiant®) | Rheumatoid arthritis, COVID-19 | JAK1/JAK2 | C5 |
The structural diversity evident in these agents underscores the trifluoromethylpyrazole scaffold’s adaptability across therapeutic areas, from anti-inflammatories to oncology. The position of the -CF₃ group (C3 vs. C5) further modulates electronic distribution across the ring, enabling fine-tuning of target selectivity—a critical factor in kinase inhibitor development where off-target effects pose significant clinical risks [4] [9].
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (C₆H₈F₃N₃, MW 179.14 g/mol) exemplifies a structurally optimized trifluoromethylpyrazole derivative with emerging pharmacological relevance. Its molecular architecture integrates three pharmacologically advantageous elements: (1) the N1-ethyl group imparting metabolic stability by sterically shielding the pyrazole nitrogen from oxidative metabolism; (2) the C5-trifluoromethyl moiety enhancing lipophilicity and membrane permeability; and (3) the C4-amino group serving as a versatile synthetic handle for derivatization or as a hydrogen-bond donor/acceptor in target interactions .
Table 2: Physicochemical and Structural Profile of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₈F₃N₃ | Balanced heteroatom composition |
| Molecular Weight | 179.14 g/mol | Compliance with lead-like space criteria |
| Hydrogen Bond Donors | 1 (amino group) | Target engagement capability |
| Hydrogen Bond Acceptors | 5 (N atoms, F atoms) | Solubility and binding interactions |
| Calculated logP (XLogP3) | 0.8 | Optimal lipophilicity for permeability |
| Topological Polar SA | 41.5 Ų | Enhanced cell membrane penetration |
| Rotatable Bonds | 1 (ethyl group) | Conformational flexibility control |
The compound’s synthetic versatility enables diverse chemical transformations:
Pharmacologically, this aminopyrazole scaffold demonstrates broad bioactivity:
The scaffold’s ADME profile, predicted via bioavailability radar analysis, indicates compliance with Lipinski’s rule of five but limited brain penetration due to the amino group’s polarity. This positions it primarily for peripheral therapeutic targets [7]. Current research explores its integration into complex heterocycles like chromeno[2,3-b]pyridines to leverage synergistic pharmacological effects between the pyrazole and fused ring systems [7].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1